1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a benzo[b]thiophene moiety, a propan-2-yl group, and a methoxyethyl urea group
Preparation Methods
The synthesis of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This step involves the cyclization of appropriate precursors to form the benzo[b]thiophene ring.
Attachment of the Propan-2-yl Group: The benzo[b]thiophene core is then functionalized with a propan-2-yl group through alkylation reactions.
Introduction of the Methoxyethyl Urea Group: Finally, the methoxyethyl urea group is introduced via a urea formation reaction, typically involving the reaction of an isocyanate with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The propan-2-yl and methoxyethyl urea groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea can be compared with other benzo[b]thiophene derivatives, such as:
1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-one: This compound shares the benzo[b]thiophene core but differs in the attached functional groups, leading to different chemical and biological properties.
Benzo[b]thiophene-2-carboxamide: Another derivative with distinct functional groups, used in different applications.
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(17-15(18)16-7-8-19-2)9-12-10-20-14-6-4-3-5-13(12)14/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXGEZEXZGCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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